rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans
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Overview
Description
Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, can be achieved through several methods. One common approach involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure the selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the bromination reaction, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent benzopyran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-amino-4-methoxy-3,4-dihydro-2H-1-benzopyran.
Oxidation: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran.
Scientific Research Applications
Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rac-(3R,4R)-4-aminopiperidin-3-ols: Known for their biological activity and potential therapeutic applications.
Rac-(3R,4R)-4-bromooxan-3-ol: Another brominated compound with similar structural features.
Uniqueness
Rac-(3R,4R)-3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran, trans, is unique due to its specific stereochemistry and the presence of both bromine and methoxy functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications.
Properties
CAS No. |
29392-90-3 |
---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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